(2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid;(1S)-1-phenylethanamine
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Overview
Description
The compound (2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid;(1S)-1-phenylethanamine is a complex organic molecule with significant stereochemistry It consists of two distinct parts: a hexadecanoic acid derivative and a phenylethanamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the stereoselective synthesis, which ensures the correct spatial arrangement of atoms. This can be achieved through the use of chiral catalysts or starting materials. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
For the (1S)-1-phenylethanamine part, the synthesis can be carried out using transaminase enzymes, which offer an environmentally friendly route. These enzymes catalyze the transfer of an amino group to a ketone, producing the desired amine with high enantioselectivity .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of biocatalysts, such as transaminases, can be scaled up for industrial applications, providing a sustainable and efficient method for producing (1S)-1-phenylethanamine .
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, the compound can be used to study enzyme-substrate interactions, particularly those involving transaminases. Its structure allows for the investigation of how enzymes recognize and process chiral molecules.
Medicine
In medicine, (2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid can be explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets in a stereospecific manner, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound’s stereochemistry ensures that these interactions are highly specific, potentially leading to selective modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique arrangement allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
137433-01-3 |
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Molecular Formula |
C37H61NO4 |
Molecular Weight |
583.9 g/mol |
IUPAC Name |
(2S,3S,5S)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C29H50O4.C8H11N/c1-3-5-7-9-10-11-12-13-17-21-26(33-24-25-19-15-14-16-20-25)23-28(30)27(29(31)32)22-18-8-6-4-2;1-7(9)8-5-3-2-4-6-8/h14-16,19-20,26-28,30H,3-13,17-18,21-24H2,1-2H3,(H,31,32);2-7H,9H2,1H3/t26-,27-,28-;/m0./s1 |
InChI Key |
JWZHOIQKEORMDQ-JAQKLANPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OCC1=CC=CC=C1.CC(C1=CC=CC=C1)N |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=CC=C1.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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